molecular formula C7H4F3IO B009027 1-Iodo-4-(trifluoromethoxy)benzene CAS No. 103962-05-6

1-Iodo-4-(trifluoromethoxy)benzene

Cat. No. B009027
M. Wt: 288.01 g/mol
InChI Key: RTUDBROGOZBBIC-UHFFFAOYSA-N
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Patent
US09029560B2

Procedure details

To a 100 mL round bottomed flask, equipped with a stir bar, was added copper(I) iodide (0.397 g, 2.08 mmol), 3-bromo-1H-1,2,4-triazole (4.62 g, 31.2 mmol), and cesium carbonate (6.79 g, 20.83 mmol), as solids. These solids were diluted with anhydrous dimethyl sulfoxide (34.7 mL). Then 1-iodo-4-(trifluoromethoxy)benzene (1.65 mL, 10.4 mmol) was added as a liquid. The flask was placed under nitrogen atmosphere, and the suspension was heated to an internal temperature of 100° C. for 20 hours. The reaction mixture was allowed to cool to room temperature and filtered through a pad of Celite®, washing with excess ethyl acetate (200 mL). The filtrate was poured into a brine solution (200 mL), and the layers were partitioned. The aqueous phase was extracted with additional ethyl acetate (2×100 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting residue was purified via flash column chromatography using 10-50% ethyl acetate/hexanes as eluent to afford the title compound as a white solid (1.80 g, 54%): 1H NMR (400 MHz, DMSO-d6) δ 9.35 (s, 1H), 7.97 (d, J=8.9 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H); 19F NMR (376 MHz, DMSO-d6) δ −57.06; ESIMS m/z 308, 310 ([M+H]+).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
34.7 mL
Type
solvent
Reaction Step Two
Quantity
4.62 g
Type
reactant
Reaction Step Three
Quantity
6.79 g
Type
reactant
Reaction Step Three
Quantity
0.397 g
Type
catalyst
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[C:14]1[CH:19]=[CH:18][C:17]([O:20][C:21]([F:24])([F:23])[F:22])=[CH:16][CH:15]=1>CS(C)=O.[Cu]I>[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:14]2[CH:15]=[CH:16][C:17]([O:20][C:21]([F:22])([F:23])[F:24])=[CH:18][CH:19]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.65 mL
Type
reactant
Smiles
IC1=CC=C(C=C1)OC(F)(F)F
Step Two
Name
Quantity
34.7 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
4.62 g
Type
reactant
Smiles
BrC1=NNC=N1
Name
Quantity
6.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.397 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL round bottomed flask, equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with excess ethyl acetate (200 mL)
ADDITION
Type
ADDITION
Details
The filtrate was poured into a brine solution (200 mL)
CUSTOM
Type
CUSTOM
Details
the layers were partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with additional ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C=N1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.